![molecular formula C₂₁H₂₆N₆O₇S B1145299 S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil CAS No. 448184-56-3](/img/no-structure.png)

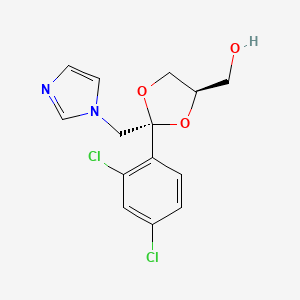

S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Vardenafil and its derivatives are synthesized through various chemical reactions, aiming to enhance their pharmacological efficacy and bioavailability. The detailed synthesis process involves multiple steps, including the use of sildenafil as an internal standard in some methods, to ensure the selective targeting of PDE5 inhibitors (Ku et al., 2009). The synthesis often involves modifications to the piperidine or piperazine ring structures to create analogues with potentially different pharmacokinetic properties.

Molecular Structure Analysis

The molecular structure of Vardenafil and its analogues has been elucidated using various spectroscopic techniques, including UV, IR, and NMR spectroscopy, as well as mass spectrometry. These compounds typically show characteristic spectroscopic peaks corresponding to their functional groups, such as NH, CO, CC, and CN vibrations (Ashour et al., 2014). The analysis provides insights into the molecular configurations and electronic structures, essential for understanding their interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of Vardenafil and its metabolites involves their interaction with cyclic guanosine monophosphate (cGMP) pathways, which is central to their mechanism of action in treating erectile dysfunction. Their ability to selectively inhibit PDE5 leads to an increase in cGMP levels, facilitating smooth muscle relaxation and blood flow (Ashour et al., 2014).

properties

| { "Design of Synthesis Pathway": "The synthesis pathway for S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil involves the reaction of two starting materials, namely, S-Desethylpiperidino Vardenafil and ethyl-(2-aminoethyl)glycine hydrochloride, in the presence of a coupling agent and a catalyst.", "Starting Materials": [ "S-Desethylpiperidino Vardenafil", "ethyl-(2-aminoethyl)glycine hydrochloride" ], "Reaction": [ "Step 1: S-Desethylpiperidino Vardenafil and ethyl-(2-aminoethyl)glycine hydrochloride are dissolved in a suitable solvent, such as dichloromethane or dimethylformamide.", "Step 2: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is added to the reaction mixture to activate the carboxylic acid group of ethyl-(2-aminoethyl)glycine hydrochloride.", "Step 3: A catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), is added to the reaction mixture to facilitate the formation of the amide bond.", "Step 4: The reaction mixture is stirred at room temperature or at a slightly elevated temperature for a suitable period of time, typically several hours.", "Step 5: The reaction mixture is then quenched with an acid, such as hydrochloric acid or acetic acid, to protonate the amino group of the product and to remove any remaining coupling agent and catalyst.", "Step 6: The product is isolated by filtration or extraction, and purified by chromatography or recrystallization." ] } | |

CAS RN |

448184-56-3 |

Product Name |

S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil |

Molecular Formula |

C₂₁H₂₆N₆O₇S |

Molecular Weight |

506.53 |

synonyms |

2-[[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]amino]ethyl]amino]-2-oxoacetic Acid; [[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]ami |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.